

dual function of nikA as a heme chaperone

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A Comprehensive Technical Guide to the Functions of NikA: Unraveling a Tale of Two Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The name "NikA" is associated with two functionally and structurally distinct proteins in different organisms, a circumstance that has led to some confusion in the scientific literature. In the bacterium *Escherichia coli*, NikA is a periplasmic protein with a well-established dual function in both nickel and heme binding, the latter suggesting a role as a heme chaperone. In contrast, in filamentous fungi such as *Aspergillus nidulans*, NikA is a histidine kinase that plays a crucial role in signal transduction pathways, particularly in response to environmental stresses like fungicides and osmotic shock. This technical guide provides an in-depth exploration of both **NikA proteins**, clarifying their distinct roles and presenting the experimental evidence that has defined our understanding of their functions. We will delve into the quantitative data, experimental methodologies, and signaling pathways associated with each, offering a clear and detailed resource for researchers in relevant fields.

Part 1: The Dual-Function NikA of *Escherichia coli* - A Nickel Transporter and Heme Chaperone

The *E. coli* NikA is a periplasmic binding protein that is part of the NikABCDE ATP-binding cassette (ABC) transport system, which is responsible for nickel uptake.[1] Beyond its primary role in nickel homeostasis, compelling evidence has emerged demonstrating that NikA also binds heme, suggesting a secondary function as a periplasmic heme chaperone.[2]

The Dual Ligand-Binding Capabilities of E. coli NikA

E. coli NikA has been shown to bind both nickel and heme independently, with distinct binding sites for each ligand.^[2] This dual functionality points to a broader role for NikA in the periplasmic space, potentially linking metal ion transport with heme trafficking and the assembly of periplasmic hemoproteins.

The following table summarizes the quantitative data on the binding affinities of E. coli NikA for its various ligands.

Ligand	Dissociation Constant (Kd)	Experimental Method	Reference
Nickel (Ni ²⁺)	~10 μ M	Isothermal Titration Calorimetry	^[1]
Hemin	~0.5 μ M	Tryptophan Fluorescence Quenching	^{[2][3]}
Protoporphyrin IX	~0.5 μ M	Tryptophan Fluorescence Quenching	^{[2][3]}
Cobalt (Co ²⁺)	~200 μ M	Isothermal Titration Calorimetry	^[1]
Ni(II)-(L-His) ₂	0.3 - 0.8 μ M	Not Specified	^[4]
In(III)-EDTA	17.3 μ M \pm 3.0 μ M	Isothermal Titration Calorimetry	^[4]

The Role of E. coli NikA as a Heme Chaperone

The identification of NikA as a heme-binding protein arose from studies on cells overexpressing the CydDC transporter, an ABC transporter that exports reductants to the periplasm.^[2] These cells accumulate a heme biosynthesis-derived pigment, P-574, and NikA was identified as a protein that binds this pigment.^[2] A mutation in the nikA gene significantly reduces the levels of P-574, implying NikA's involvement in its production or stabilization.^[2] This has led to the

hypothesis that in the reducing environment of the periplasm, NikA may function as a heme chaperone, potentially involved in the incorporation of heme into b- and c-type cytochromes.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to quantitatively study the binding of ligands to macromolecules.

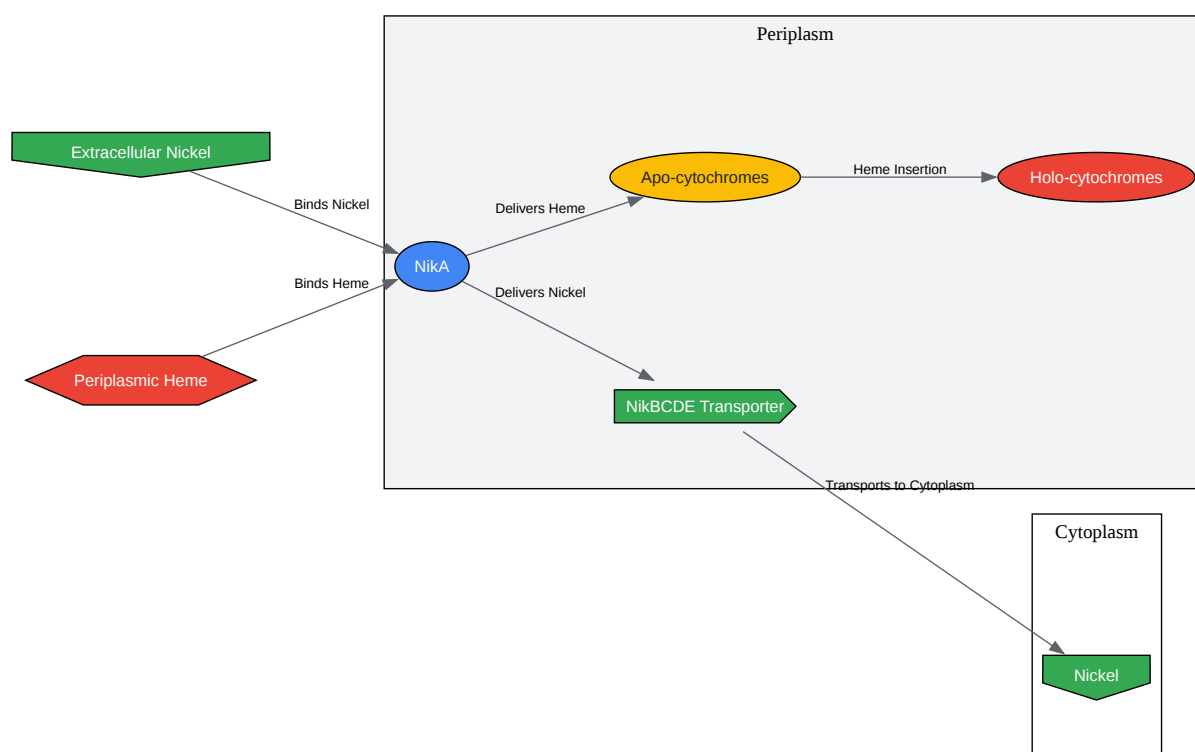
- **Sample Preparation:** A solution of purified **NikA protein** is placed in the sample cell of the calorimeter. The ligand (e.g., Ni^{2+}) is loaded into an injection syringe at a higher concentration. Both protein and ligand solutions are prepared in the same buffer to minimize heat of dilution effects.
- **Titration:** Small aliquots of the ligand are injected into the protein solution.
- **Data Acquisition:** The heat released or absorbed during the binding interaction is measured after each injection.
- **Data Analysis:** The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Tryptophan Fluorescence Quenching

This spectroscopic technique is used to monitor the binding of a ligand that quenches the intrinsic fluorescence of tryptophan residues in a protein upon binding.

- **Sample Preparation:** A solution of purified NikA is placed in a fluorometer cuvette. The intrinsic tryptophan fluorescence is excited (typically around 295 nm) and the emission spectrum is recorded (peaking around 340-350 nm).
- **Titration:** Small aliquots of a concentrated solution of the ligand (e.g., hemin or protoporphyrin IX) are added to the protein solution.
- **Data Acquisition:** The fluorescence intensity is measured after each addition of the ligand.

- **Data Analysis:** The decrease in fluorescence intensity is plotted against the ligand concentration. These data are then fitted to a binding equation to calculate the dissociation constant (K_d).



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Caption: Dual role of *E. coli* NikA in nickel import and heme chaperoning.

Part 2: The Histidine Kinase NikA in Filamentous Fungi - A Key Player in Stress Signaling

In contrast to its bacterial namesake, the **NikA protein** in filamentous fungi, such as *Aspergillus nidulans* and *Aspergillus fumigatus*, is a Group III histidine kinase.[5][6] It functions as a sensor kinase in a two-component signal transduction pathway that is critical for the fungal response to various environmental stresses, most notably the presence of certain fungicides and high osmolarity.[7]

The NikA-Mediated Phosphorelay Signaling Pathway

The fungal NikA is an integral component of a phosphorelay system that ultimately leads to the activation of the HogA (also known as SakA) MAP kinase.^[5]^[8] This pathway is essential for adaptation to hyperosmotic stress and is a key target of phenylpyrrole and dicarboximide fungicides.^[5]

The signaling cascade is initiated by an external stimulus (e.g., a fungicide) that is sensed by NikA. This leads to the autophosphorylation of a conserved histidine residue within NikA. The phosphate group is then transferred to a response regulator, SskA, via a phosphotransfer protein (YpdA).^[8] Phosphorylated SskA then activates a MAP kinase cascade, leading to the phosphorylation and activation of the HogA MAP kinase.^[5] Activated HogA translocates to the nucleus to regulate the expression of stress-responsive genes. A second response regulator, SrrA, is also implicated downstream of NikA.^[5]

Component	Type	Function	Organism	Reference
NikA	Histidine Kinase	Senses environmental stress (e.g., fungicides, osmotic stress)	A. nidulans, A. fumigatus	[5][7]
YpdA	Phosphotransfer Protein	Relays phosphate from NikA to SskA	A. nidulans	[8]
SskA	Response Regulator	Activates the downstream MAP kinase cascade	A. nidulans	[5]
SrrA	Response Regulator	Also involved in the fungicide response	A. nidulans	[5]
HogA/SakA	MAP Kinase	Regulates transcription of stress-response genes	A. nidulans, A. fumigatus	[5][8]

The Role of Fungal NikA in Drug Development

The NikA signaling pathway is a significant target for the development of antifungal drugs. Fungicides like fludioxonil and iprodione are thought to aberrantly activate the NikA pathway, leading to a toxic over-activation of the HogA MAP kinase cascade, which is detrimental to the fungus.[5] Understanding the molecular mechanisms of NikA activation and its downstream signaling is therefore of great interest for the development of novel antifungal strategies.

Construction of Deletion Mutants

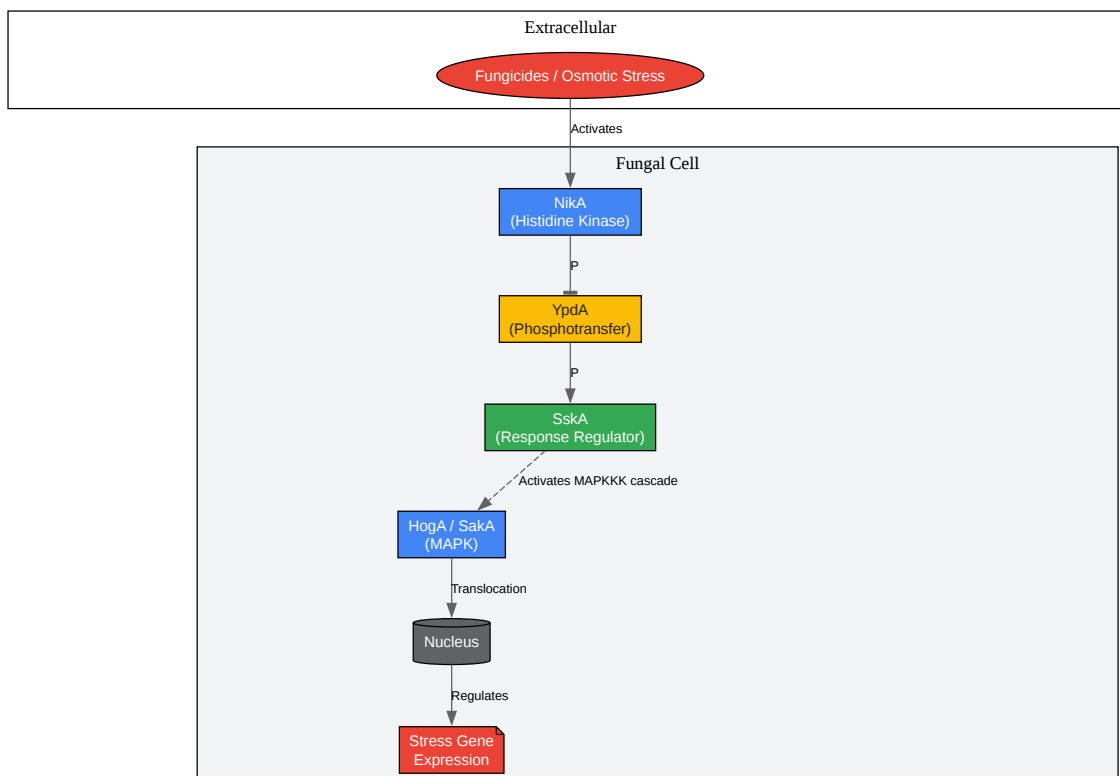
Creating strains with a deleted nikA gene is a fundamental technique to study its function.

- **Construct Design:** A deletion cassette is constructed containing a selectable marker gene (e.g., conferring resistance to an antibiotic) flanked by DNA sequences homologous to the regions upstream and downstream of the *nikA* gene.
- **Transformation:** The deletion cassette is introduced into fungal protoplasts.
- **Homologous Recombination:** The fungal cellular machinery replaces the native *nikA* gene with the deletion cassette through homologous recombination.
- **Selection and Verification:** Transformants are selected based on the marker gene. Successful deletion is confirmed by PCR and Southern blot analysis.
- **Phenotypic Analysis:** The resulting Δ *nikA* mutant is then phenotypically characterized by assessing its growth, conidiation, and sensitivity to fungicides and osmotic stress compared to the wild-type strain.

Histidine Kinase Activity Assays

Several methods can be used to measure the autophosphorylation activity of histidine kinases like NikA.

- **In Vitro Phosphorylation Assay with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$:**
 - Purified **NikA protein** is incubated with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ in a suitable reaction buffer.
 - The reaction is stopped, and the proteins are separated by SDS-PAGE.
 - The gel is exposed to a phosphor screen or X-ray film to detect the radiolabeled, autophosphorylated NikA.
- **Nitrocellulose Binding Assay:** This method quantifies autophosphorylation by separating the radiolabeled protein from the unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ by binding the protein to a nitrocellulose membrane.[9]
- **Antibody-Based Detection:** Assays using antibodies that specifically recognize phosphohistidine can also be employed to detect NikA autophosphorylation.



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Caption: Fungal NikA-mediated stress response signaling pathway.

Conclusion

This guide has elucidated the distinct identities and functions of two proteins named NikA. In *E. coli*, NikA is a periplasmic protein with a fascinating dual role in binding both nickel and heme, marking it as a protein of interest in the fields of metal homeostasis and heme trafficking. For drug development professionals, the unique nickel transport pathway it belongs to could be a target for novel antibacterial strategies. In filamentous fungi, NikA is a central component of a signal transduction pathway that is critical for stress responses and is a known target of important antifungal agents. A deeper understanding of this pathway is paramount for the development of new and more effective fungicides. By clearly delineating the roles of these two proteins, we hope to provide a valuable resource that will aid researchers in their respective fields of study.

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